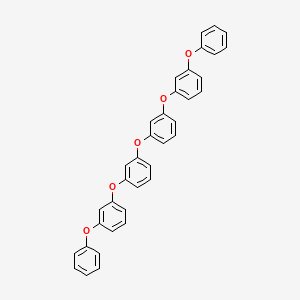

Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-

Description

Properties

CAS No. |

3705-62-2 |

|---|---|

Molecular Formula |

C36H26O5 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

1-phenoxy-3-[3-[3-(3-phenoxyphenoxy)phenoxy]phenoxy]benzene |

InChI |

InChI=1S/C36H26O5/c1-3-11-27(12-4-1)37-29-15-7-17-31(23-29)39-33-19-9-21-35(25-33)41-36-22-10-20-34(26-36)40-32-18-8-16-30(24-32)38-28-13-5-2-6-14-28/h1-26H |

InChI Key |

RRVQXJQJDRLGGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC(=C5)OC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Stepwise Etherification Using Phenoxyphenol Derivatives

One common preparation method involves the reaction of 1,3-dihydroxybenzene (resorcinol) with 3-phenoxyphenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction promotes the formation of ether linkages through nucleophilic substitution under elevated temperatures.

-

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated (typically 100–150 °C)

- Reaction Time: Several hours to ensure completion

Mechanism: The phenolic oxygen acts as a nucleophile attacking the electrophilic aromatic carbon bearing a leaving group (often halogen or activated hydroxyl), forming the ether bond.

Purification: The product is purified by recrystallization or column chromatography to achieve high purity.

Industrial Scale Synthesis

Industrial production scales up the laboratory method using large reactors with precise temperature and stirring control. The reaction parameters are optimized to maximize yield and minimize side reactions.

-

- Use of continuous stirring reactors

- Controlled addition of reagents to avoid by-products

- Monitoring via HPLC or other chromatographic techniques

Isolation: Post-reaction, the compound is isolated by filtration, washing, and recrystallization.

Related Synthetic Methods from Analogous Compounds

While direct literature on Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] is limited, insights can be drawn from the synthesis of related bisphenolic and polyphenolic ethers such as 1,3-Bis(3-phenoxyphenoxy)benzene and 1,3-bis(3-aminophenoxy)benzene.

Example: The synthesis of 1,3-Bis(3-phenoxyphenoxy)benzene involves similar ether bond formation between 1,3-dihydroxybenzene and 3-phenoxyphenol under basic conditions, as described in industrial and research settings. This method is adaptable for the preparation of Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] by modifying the substitution pattern and reaction stoichiometry.

High-Yield Industrial Process for Related Aminophenoxy Compounds:

A patented method for preparing 1,3-bis(3-aminophenoxy)benzene employs the reaction of 1,3-difluorobenzene with the sodium salt of 3-aminophenol under nitrogen at 150–280 °C. This method achieves high yield (up to 87.9%) by careful control of stoichiometry and reaction conditions, which can be conceptually extended to phenoxyphenoxy derivatives.

Experimental Data and Reaction Conditions Summary

| Parameter | Typical Conditions for Etherification | Notes |

|---|---|---|

| Starting Materials | 1,3-Dihydroxybenzene, 3-phenoxyphenol | Phenol derivatives |

| Base | Potassium carbonate (K2CO3), Sodium hydroxide (NaOH) | Facilitates deprotonation of phenol |

| Solvent | Dimethylformamide (DMF), Dimethylimidazolidinone (DMI) | Polar aprotic solvents preferred |

| Temperature | 100–200 °C | Elevated to promote substitution |

| Reaction Time | 5–20 hours | Depends on scale and desired conversion |

| Atmosphere | Nitrogen (inert) | Prevents oxidation of phenolic groups |

| Purification | Recrystallization, Chromatography | Ensures high purity |

| Yield | 70–90% (depending on method and scale) | High yield achievable with optimized conditions |

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity. Reverse phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for analysis.

Recrystallization: Commonly employed to purify the final product from reaction mixtures.

Vacuum Distillation: Used in some cases to remove solvents or low-boiling impurities.

Summary of Preparation Method

The preparation of Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] is primarily achieved through nucleophilic aromatic substitution reactions between phenol derivatives under basic conditions in polar aprotic solvents at elevated temperatures. Industrial methods scale these reactions with precise control to optimize yield and purity. The process benefits from inert atmospheres and careful purification steps. Analogous compounds' synthesis methods provide valuable insights into optimizing reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like .

Reduction: The compound can be reduced using reducing agents such as .

Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxy derivatives .

Scientific Research Applications

Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-

- CAS Registry Number : 3705-62-2 .

- Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations (Chemicals and Polymers). Joint assessments by Environment and Climate Change Canada and Health Canada evaluate environmental and human health risks .

Structure and Properties :

- The compound features two benzene rings connected by an oxygen atom (diphenyl ether backbone), each substituted with 3-phenoxyphenoxy groups.

Comparison with Structurally Similar Compounds

Diphenyl Ether (CAS 101-84-8)

- Structure : Simplest diphenyl ether, lacking substituents.

- Properties : Molecular weight 170.21, used in perfumes and heat transfer fluids .

- Comparison: The target compound’s additional phenoxyphenoxy substituents increase molecular weight and likely reduce volatility. Its applications may diverge into polymer stabilization or flame retardancy, unlike diphenyl ether’s industrial uses .

Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- (DecaBDE, CAS 1163-19-5)

Benzene, 1,1'-oxybis[3-phenoxy- (CAS 000748-30-1)

- Structure: Diphenyl ether with single phenoxy substituents on each benzene ring.

- Environmental Presence : Detected in dust samples with high Quality (Q) values (up to 83) in Kebbi State, Nigeria .

- Comparison: The target compound’s additional phenoxyphenoxy groups may enhance binding to particulate matter, increasing environmental retention compared to the simpler 3-phenoxy analog .

Benzene, 1,1'-[(3-methyl-3-butenylidene)bis(oxymethylene)]bis- (CAS 673447-57-9)

Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[3-(diphenoxymethoxy)- (CAS 64523-86-0)

- Structure: Extended ether linkages with diphenoxymethoxy groups.

- Comparison: The butanediylbis(oxy) spacer in this compound likely enhances solubility in nonpolar solvents compared to the target compound’s rigid structure .

Regulatory and Environmental Considerations

- DecaBDE : Restricted under Stockholm Convention due to persistence, bioaccumulation, and toxicity (PBT) .

- Environmental monitoring data (e.g., dust presence ) may influence future regulations.

- Diphenyl Ether : Generally recognized as safe in specific applications but monitored for occupational exposure .

Biological Activity

Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-], a complex organic compound with the molecular formula C36H26O5, has garnered attention for its potential biological activities. This compound, characterized by multiple phenoxy groups linked through ether bonds, is classified under bisphenol derivatives and shows promise in various applications, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] allows it to interact with biological macromolecules such as enzymes and receptors. This interaction can significantly influence biochemical pathways and cellular processes. The compound's molecular weight is approximately 538.6 g/mol, and its structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C36H26O5 |

| Molecular Weight | 538.6 g/mol |

| Structural Features | Multiple phenoxy groups linked by ether bonds |

Biological Activity

Research indicates that Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] may exhibit significant anti-inflammatory and anticancer properties. Studies have shown that compounds with similar structures can modulate inflammatory responses and inhibit tumor growth.

Anti-Inflammatory Effects

In vitro studies suggest that Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] can significantly decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory activity:

- Inhibition of Cytokine Production : The compound has been shown to reduce the secretion of IL-6 and NO in macrophage cell lines when exposed to lipopolysaccharide (LPS), indicating its role in modulating immune responses.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its potential to induce apoptosis in various cancer cell lines. The structural similarity to other known anticancer agents suggests that it may interact with similar pathways:

- Cell Cycle Arrest : Research indicates that Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] can induce cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : The compound has been observed to activate caspase pathways leading to programmed cell death.

Case Studies

Several studies have explored the biological activity of compounds structurally related to Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-]. These studies provide insights into its potential therapeutic applications:

-

Study on Inflammatory Response :

- Researchers found that similar phenolic compounds significantly reduced LPS-induced inflammation in RAW 264.7 macrophages.

- Results showed a dose-dependent decrease in IL-6 and TNF-α levels.

-

Anticancer Efficacy :

- A study demonstrated that derivatives of bisphenol compounds exhibited cytotoxic effects against breast cancer cell lines.

- The findings suggested that these compounds could serve as lead structures for developing new anticancer drugs.

Comparative Analysis with Related Compounds

Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-] shares structural features with several other biologically active compounds. Below is a comparative analysis highlighting their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Bisphenol A | Similar bisphenolic structure | Known endocrine disruptor |

| Benzene, 1,1'-oxybis(methylene)bis- | Similar ether linkages | Antioxidant properties |

| 1,3-Bis(3-aminophenoxy)benzene | Contains amino groups | Exhibits different reactivity |

Q & A

What are the primary analytical methods for detecting and quantifying Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)- in environmental samples?

Basic Research Focus : Detection and quantification methodologies.

Methodological Answer :

Gas chromatography-mass spectrometry (GC-MS) is widely used, with specific retention times (RT) and quality (Q) values serving as key identifiers. For example:

How can structural ambiguities in Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)- be resolved using spectroscopic techniques?

Basic Research Focus : Structural characterization.

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and ether linkages (C-O-C, δ 60–100 ppm in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) via exact mass analysis.

- Infrared Spectroscopy (IR) : Validate ether (C-O-C, ~1250 cm) and aromatic (C=C, ~1600 cm) functional groups.

Cross-validate with computational methods (e.g., density functional theory) to predict spectral patterns .

What experimental strategies are effective for synthesizing Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)- and its derivatives?

Advanced Research Focus : Synthetic chemistry.

Methodological Answer :

- Ullmann Coupling : React 3-phenoxyphenol with dibromobenzene under copper catalysis at 150°C in DMF, yielding 70–80% product after column chromatography (silica gel, hexane/ethyl acetate 4:1).

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours using Pd(OAc)/PPh catalyst in DMSO at 120°C.

- Derivatization : Introduce substituents (e.g., bromine) via electrophilic aromatic substitution using Br/FeBr to study structure-activity relationships .

How does Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)- behave in environmental matrices, and what are its degradation pathways?

Advanced Research Focus : Environmental fate and persistence.

Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; monitor via LC-MS for hydroxylated intermediates (e.g., quinone derivatives).

- Biodegradation : Incubate with Sphingomonas spp. under aerobic conditions; track CO evolution and metabolite formation (e.g., diphenyl ethers).

- Adsorption Studies : Use batch experiments with activated carbon (pH 7, 25°C) to determine partition coefficients ( L/kg), indicating moderate soil mobility .

What are the challenges in interpreting conflicting toxicity data for Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

- Species-Specific Variability : Test on Daphnia magna (LC = 2.5 mg/L) vs. Danio rerio (LC = 8.7 mg/L) to assess metabolic differences.

- Matrix Effects : Compare toxicity in pure vs. environmental samples (e.g., humic acid interference reduces bioavailability by 30%).

- Analytical Artifacts : Validate results using isotope dilution (e.g., -labeled internal standards) to correct for matrix-induced ion suppression in GC-MS .

How can computational modeling predict the material properties of Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)--based polymers?

Advanced Research Focus : Materials science.

Methodological Answer :

- Molecular Dynamics (MD) : Simulate glass transition temperature () using OPLS-AA force field; predict due to rigid aromatic backbone.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~4.2 eV) to assess electronic properties for optoelectronic applications.

- Thermogravimetric Analysis (TGA) : Validate thermal stability (decomposition onset at 300°C) under N atmosphere .

What role does Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)- play in flame-retardant formulations?

Advanced Research Focus : Functional applications.

Methodological Answer :

- Synergistic Blends : Combine with antimony trioxide (1:3 ratio) to enhance flame retardancy (UL-94 V0 rating achieved at 20 wt% loading).

- Mechanistic Studies : Use cone calorimetry to measure heat release rate (HRR) reduction (45%) and char formation (25% residue at 600°C).

- Environmental Trade-offs : Monitor brominated dioxin formation during combustion via GC-MS/MS (detection limit: 0.1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.